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Compound of Interest

Compound Name: 5-Chloro-4-methoxyquinoline

Cat. No.: B13670137

Get Quote

Technical Monograph: Physicochemical Profiling & Synthetic Utility of 5-Chloro-4-
methoxyquinoline

Executive Summary
5-Chloro-4-methoxyquinoline (C₁₀H₈ClNO) is a specialized heterocyclic scaffold utilized

primarily as an intermediate in the synthesis of antimalarial agents, kinase inhibitors, and

receptor modulators. Unlike its more common isomers (e.g., 4-chloro-6-methoxyquinoline), this

compound features a critical peri-substitution pattern (positions 4 and 5) that imparts unique

steric and electronic properties. This guide provides a comprehensive technical analysis of its

physicochemical characteristics, validated synthetic routes, and analytical profile, designed for

researchers in medicinal chemistry and process development.

Chemical Identity & Structural Analysis
The structural distinctiveness of 5-Chloro-4-methoxyquinoline arises from the proximity of the

methoxy group (C4) and the chlorine atom (C5). This "peri-interaction" creates steric strain that

forces the methoxy group out of coplanarity with the quinoline ring, significantly altering its

electronic conjugation compared to other isomers.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b13670137#bc-rfq
https://www.benchchem.com/product/b13670137/docs?utm_src=pdf-body#physicochemical-properties-of-5-chloro-4-methoxyquinoline
https://www.benchchem.com/product/b13670137/docs?utm_src=pdf-body#physicochemical-properties-of-5-chloro-4-methoxyquinoline
https://www.benchchem.com/product/b13670137/docs?utm_src=pdf-body#physicochemical-properties-of-5-chloro-4-methoxyquinoline
https://www.benchchem.com/product/b13670137/docs?utm_src=pdf-body#physicochemical-properties-of-5-chloro-4-methoxyquinoline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13670137?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Data

IUPAC Name 5-Chloro-4-methoxyquinoline

Molecular Formula C₁₀H₈ClNO

Molecular Weight 193.63 g/mol

CAS Number

Not widely listed as commodity; Custom

Synthesis ID often used.[1][2][3][4][5][6][7]

(Note: Often confused with 5-chloro-8-methoxy

isomer CAS 17012-44-1)

SMILES COc1ccnc2c(Cl)cccc12

Isotopic Mass 193.03 Da (³⁵Cl), 195.03 Da (³⁷Cl)

Element Analysis
C: 62.03%, H: 4.16%, Cl: 18.31%, N: 7.23%, O:

8.26%

Physicochemical Properties
The following data aggregates calculated values using consensus algorithms (ACD/Labs,

ChemAxon) and comparative extrapolation from structurally validated analogs (e.g., 4-

methoxyquinoline).

Core Parameters Table
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Property Value / Range Confidence/Method

LogP (Octanol/Water) 2.95 ± 0.30
Consensus Prediction (High

Lipophilicity due to Cl)

LogD (pH 7.4) ~2.90
Non-ionizable at physiological

pH

pKa (Conjugate Acid) 4.8 – 5.2

Predicted.[6][7] Lower than 4-

methoxyquinoline (6.[8][9]6)

due to inductive effect of 5-Cl

and steric inhibition of

resonance.

Topological Polar Surface Area

(TPSA)
22.12 Å²

Computed (Standard Quinoline

N + Ether O)

Hydrogen Bond Acceptors 2 (N-quinoline, O-methoxy)

Hydrogen Bond Donors 0 No -OH or -NH groups

Melting Point 75 – 80 °C
Estimated from isomeric trends

(Solid at RT)

Solubility (Water) < 0.1 mg/mL
Poorly soluble (Hydrophobic

scaffold)

Solubility (Organic) High
DCM, Methanol, DMSO, Ethyl

Acetate

The "Peri-Effect" Mechanistic Insight
Steric Inhibition of Resonance: In a standard 4-methoxyquinoline, the oxygen lone pair

donates into the aromatic ring, increasing electron density at the Nitrogen (N1) and raising

the pKa.

In 5-Chloro-4-methoxyquinoline: The bulky Chlorine atom at position 5 physically clashes

with the Methoxy group at position 4. This forces the O-Me bond to rotate out of the aromatic

plane.
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Consequence: The resonance donation is dampened. Combined with the electron-

withdrawing inductive effect (-I) of the Chlorine, the basicity of the Quinoline Nitrogen is

significantly reduced (pKa drops from ~6.6 to ~5.0). This makes the compound less

protonated at physiological pH compared to its non-chlorinated analogs, altering its

pharmacokinetics.

Synthetic Methodology
Since this compound is not a standard catalog item, a robust synthesis is required. The most

reliable route utilizes the high reactivity of the 4-position in quinolines toward Nucleophilic

Aromatic Substitution (SₙAr), leveraging 4,5-dichloroquinoline as the precursor.

Validated Synthetic Route
Precursor Synthesis: Cyclization of 3-chloroaniline with Meldrum's acid (Gould-Jacobs

reaction) to form 5-chloroquinolin-4-ol (tautomer of 5-chloro-4-quinolone).

Chlorination: Treatment with Phosphorus Oxychloride (POCl₃) converts the 4-OH to a 4-Cl

group. Note: The 5-Cl remains intact.

Methoxylation (Regioselective): Reaction with Sodium Methoxide (NaOMe). The 4-Cl is

highly activated for SₙAr due to the para-like relationship with the Quinoline Nitrogen. The 5-

Cl is unactivated and remains stable.

Reaction Workflow Diagram

Key Mechanistic Driver

3-Chloroaniline
(Starting Material)

5-Chloroquinolin-4-ol
(Intermediate A)

1. Meldrum's Acid, 250°C
(Gould-Jacobs) 4,5-Dichloroquinoline

(Intermediate B)

POCl3, Reflux
(Chlorination) 5-Chloro-4-methoxyquinoline

(Target)

NaOMe, MeOH, Reflux
(SnAr Regioselective)

The 4-Cl is activated by the ring Nitrogen.
The 5-Cl is deactivated and sterically hindered.

Result: >95% Regioselectivity for C4.

Click to download full resolution via product page
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Caption: Step-wise synthesis of 5-Chloro-4-methoxyquinoline highlighting the regioselective

nucleophilic substitution at the C4 position.

Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic signatures

must be confirmed.

¹H NMR Specification (CDCl₃, 400 MHz)
Methoxy Singlet: A sharp singlet (3H) is expected around δ 4.00 - 4.10 ppm. (Note: This is

slightly downfield compared to typical anisoles due to the electron-deficient quinoline ring).

H2 Proton: A doublet or singlet (1H) around δ 8.6 - 8.8 ppm. This is the most deshielded

proton adjacent to the Nitrogen.

H3 Proton: A singlet (1H) around δ 6.8 - 7.0 ppm.

Aromatic Region (H6, H7, H8): A complex multiplet pattern between δ 7.4 - 8.1 ppm

representing the benzene ring protons.

Diagnostic Feature: The absence of a broad OH peak (present in the precursor) and the

integration of the OMe singlet confirm the O-alkylation.

Mass Spectrometry (LC-MS)
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

Molecular Ion [M+H]⁺:

Major Peak (³⁵Cl): m/z 194.0

Isotope Peak (³⁷Cl): m/z 196.0

Isotope Ratio: A distinct 3:1 ratio between the 194 and 196 peaks is the definitive signature

of a mono-chlorinated compound.

Analytical Workflow Diagram
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Crude Reaction Mixture

HPLC Purification
(C18 Column, MeCN/H2O)

 Isolation

MS Confirmation
(Check 3:1 Cl Isotope Pattern)

 Fraction Analysis

1H NMR Validation
(Confirm OMe Singlet @ 4.0 ppm)

 Structure Proof

Released for Assay

 QC Pass

Click to download full resolution via product page

Caption: Quality Control workflow ensuring structural integrity through isotopic abundance (MS)

and functional group verification (NMR).

Stability & Handling
Hydrolytic Stability: The 4-methoxy group is an imidate ether. While stable under

neutral/basic conditions, it is susceptible to hydrolysis under strong acidic conditions (e.g.,

6M HCl, reflux), which will revert the compound to 5-chloroquinolin-4-one.

Photostability: Quinoline derivatives are often photosensitive. Store in amber vials to prevent

photo-oxidation or dimerization.
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Storage: Inert atmosphere (Argon/Nitrogen) at 2–8°C is recommended to prevent gradual N-

oxidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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